1-(Ethoxymethyl)imidazolidin-2-one
Description
1-(Ethoxymethyl)imidazolidin-2-one is a heterocyclic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Imidazolidinones are widely found in pharmaceuticals, natural products, and chiral auxiliaries. They are also important intermediates in organic synthesis.
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-(ethoxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-2-10-5-8-4-3-7-6(8)9/h2-5H2,1H3,(H,7,9) |
InChI Key |
NJZOIGJACGBYJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1CCNC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Ethoxymethyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a base such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Another method includes the intramolecular hydroamidation of propargylic ureas under ambient conditions using a base catalyst like phosphazene base BEMP .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and efficiency. Metal-catalyzed diamination of olefins and aziridine ring expansion are some of the strategies employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(Ethoxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazolidinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone derivatives with various alkyl groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazolidin-2-one, including 1-(Ethoxymethyl)imidazolidin-2-one, exhibit significant anticancer properties. A study demonstrated that various imidazolidin-2-one derivatives possess cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents . The mechanism of action often involves the inhibition of specific enzymes critical for tumor growth.
CYP17 Inhibition
This compound has been identified as a potential inhibitor of cytochrome P450 17A1 (CYP17), an enzyme involved in steroidogenesis. Inhibiting CYP17 can be particularly beneficial in treating androgen-dependent cancers such as prostate cancer. Compounds that inhibit this enzyme can reduce androgen levels, thereby slowing tumor progression .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving urea derivatives. Recent studies have focused on optimizing synthetic routes to enhance yield and selectivity for desired products . The availability of diverse derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial for developing more effective therapeutic agents.
Cytotoxicity Testing
In vitro studies have shown that this compound exhibits varying levels of cytotoxicity against different human cancer cell lines. These studies are essential for assessing the compound's potential as a lead candidate in drug development .
Mechanistic Insights
Understanding the mechanism by which this compound exerts its biological effects is critical for its application in therapeutics. Research has indicated that the compound may influence cellular pathways involved in apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer therapy .
Case Study 1: Prostate Cancer Treatment
A notable case study involved the use of imidazolidinone derivatives as part of a treatment regimen for patients with advanced prostate cancer. The study highlighted the efficacy of these compounds in reducing tumor size and improving patient outcomes when combined with conventional therapies .
Case Study 2: Diabetes Management
Another area of application is in metabolic disorders such as diabetes. Some derivatives have shown promise in modulating glucocorticoid levels, which could lead to improved insulin sensitivity and better management of Type 2 diabetes . This illustrates the compound's versatility beyond oncology.
Mechanism of Action
The mechanism of action of 1-(Ethoxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions .
Comparison with Similar Compounds
1-(Ethoxymethyl)imidazolidin-2-one can be compared with other similar compounds such as:
Imidazolidin-2-one: Lacks the ethoxymethyl group, making it less versatile in certain chemical reactions.
Benzimidazolidin-2-one: Contains a benzene ring, which imparts different chemical properties and reactivity.
Imidazol-2-one: Similar structure but with different substituents, leading to variations in reactivity and applications.
This compound stands out due to its unique ethoxymethyl group, which enhances its reactivity and versatility in various chemical reactions and applications.
Biological Activity
1-(Ethoxymethyl)imidazolidin-2-one is a derivative of imidazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The imidazolidinone ring system is characterized by its five-membered cyclic structure containing nitrogen atoms, which is essential for its interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. The compound may exhibit:
- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways critical for cell proliferation and differentiation.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that derivatives of imidazolidinone, including this compound, possess significant antimicrobial properties. In vitro tests reveal effectiveness against various bacterial strains and fungi.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial and antifungal | |
| 1-(3-Aminopropyl)imidazolidin-2-one | Strong antimicrobial activity |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against different cancer cell lines. The compound demonstrated selective cytotoxicity, indicating potential as an anti-cancer agent.
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Antibacterial Study : A study evaluated the compound's effectiveness against drug-resistant bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as a novel antibacterial agent.
- Cancer Research : Research involving the compound's effect on cancer cell proliferation showed that it inhibited cell growth in a dose-dependent manner. This highlights its potential for development into anti-cancer therapies.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups, further supporting its efficacy as an anti-cancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
